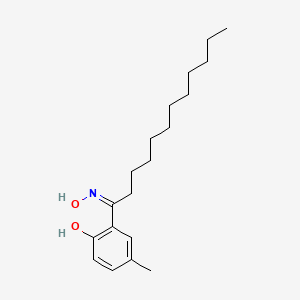
1-Dodecanone, 1-(2-hydroxy-5-methylphenyl)-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanone, 1-(2-hydroxy-5-methylphenyl)-, oxime typically involves the reaction of 1-Dodecanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the oxime derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Dodecanone, 1-(2-hydroxy-5-methylphenyl)-, oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the oxime to a nitrile or other oxidized products.
Reduction: The oxime can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the oxime can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitriles and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
1-Dodecanone, 1-(2-hydroxy-5-methylphenyl)-, oxime has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Dodecanone, 1-(2-hydroxy-5-methylphenyl)-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions and form reactive intermediates contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Dodecanone, 1-(2-hydroxyphenyl)-, oxime
- 1-Dodecanone, 1-(4-hydroxy-3-methylphenyl)-, oxime
- 1-Dodecanone, 1-(2-hydroxy-4-methylphenyl)-, oxime
Uniqueness
1-Dodecanone, 1-(2-hydroxy-5-methylphenyl)-, oxime is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets.
Properties
CAS No. |
105634-48-8 |
|---|---|
Molecular Formula |
C19H31NO2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
2-[(Z)-N-hydroxy-C-undecylcarbonimidoyl]-4-methylphenol |
InChI |
InChI=1S/C19H31NO2/c1-3-4-5-6-7-8-9-10-11-12-18(20-22)17-15-16(2)13-14-19(17)21/h13-15,21-22H,3-12H2,1-2H3/b20-18- |
InChI Key |
OOXQDZTUGOJLHK-ZZEZOPTASA-N |
Isomeric SMILES |
CCCCCCCCCCC/C(=N/O)/C1=C(C=CC(=C1)C)O |
Canonical SMILES |
CCCCCCCCCCCC(=NO)C1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















